

An In-Depth Technical Guide on the Reactivity of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromobut-1-yne

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Introduction

1-Bromobut-1-yne is a versatile bifunctional reagent in organic synthesis, offering a unique combination of a reactive carbon-bromine bond and a terminal alkyne moiety. This structure allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity of **1-bromobut-1-yne**, detailing key reaction types, experimental protocols, and quantitative data to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-bromobut-1-yne** is presented in Table 1. These properties are essential for understanding its behavior in different reaction conditions and for developing appropriate experimental setups.

Property	Value
Molecular Formula	C ₄ H ₅ Br
Molecular Weight	132.99 g/mol
Boiling Point	104.26 °C at 760 mmHg[1]
Density	1.461 g/cm ³ [1]
Refractive Index	1.4704 at 20 °C[1]
Flash Point	21.68 °C[1]
Vapor Pressure	36.1 mmHg at 25 °C[1]
LogP	1.75

Core Reactivity

The reactivity of **1-bromobut-1-yne** is primarily governed by two functional groups: the bromoalkyne and the terminal triple bond. This dual reactivity allows for a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions.

Cross-Coupling Reactions

1-Bromobut-1-yne is an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

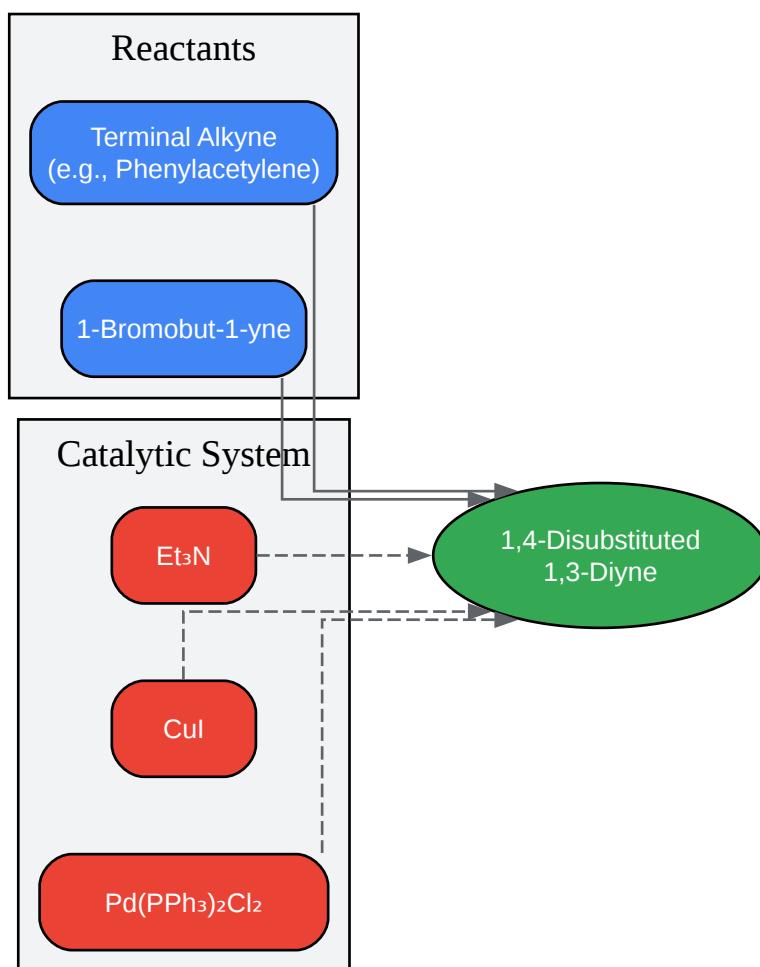
The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2][3][4] In the context of **1-bromobut-1-yne**, it can act as the haloalkyne component, reacting with other terminal alkynes.

Experimental Protocol: Sonogashira Coupling of **1-Bromobut-1-yne** with Phenylacetylene

- Reagents:
 - **1-Bromobut-1-yne**

- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Solvent (e.g., THF or DMF)
- Procedure:
 - To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
 - Add the solvent and triethylamine.
 - Add **1-bromobut-1-yne** (1 equivalent) and phenylacetylene (1.2 equivalents).
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Logical Relationship of Sonogashira Coupling



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Caption: Sonogashira coupling of **1-bromobut-1-yne**.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.^{[1][5][6][7]}

Experimental Protocol: Cadiot-Chodkiewicz Coupling of **1-Bromobut-1-yne** with Hex-1-yne

- Reagents:
 - **1-Bromobut-1-yne**
 - Hex-1-yne
 - Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

- A primary amine (e.g., ethylamine) or a mixture of an amine and hydroxylamine hydrochloride
- Solvent (e.g., methanol, ethanol, or THF)

• Procedure:

- In a reaction vessel, dissolve the terminal alkyne (hex-1-yne, 1 equivalent) in the chosen solvent.
- Add the copper(I) salt (catalytic amount, e.g., 5 mol%) and the amine base.
- Slowly add a solution of **1-bromobut-1-yne** (1 equivalent) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- After completion, work up the reaction by adding an aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over a drying agent, and concentrate.
- Purify the resulting diyne by column chromatography or distillation.

Quantitative Data for Cross-Coupling Reactions

Entry	Terminal Alkyne	Coupling Reaction	Catalyst System	Yield (%)
1	Phenylacetylene	Sonogashira	Pd(<i>PPh</i> ₃) ₂ Cl ₂ /CuI/Et ₃ N	85-95
2	Hex-1-yne	Cadiot-Chodkiewicz	CuCl/EtNH ₂	70-85
3	Trimethylsilylacetylene	Sonogashira	Pd(OAc) ₂ /PPh ₃ /CuI/DBU	80-90
4	Propargyl alcohol	Cadiot-Chodkiewicz	CuBr/NH ₂ OH·HCN/EtNH ₂	65-75

Cycloaddition Reactions

The triple bond in **1-bromobut-1-yne** can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne of **1-bromobut-1-yne** to form a 1,2,3-triazole ring.^{[8][9][10][11]} This "click chemistry" reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer, especially under copper(I) catalysis.

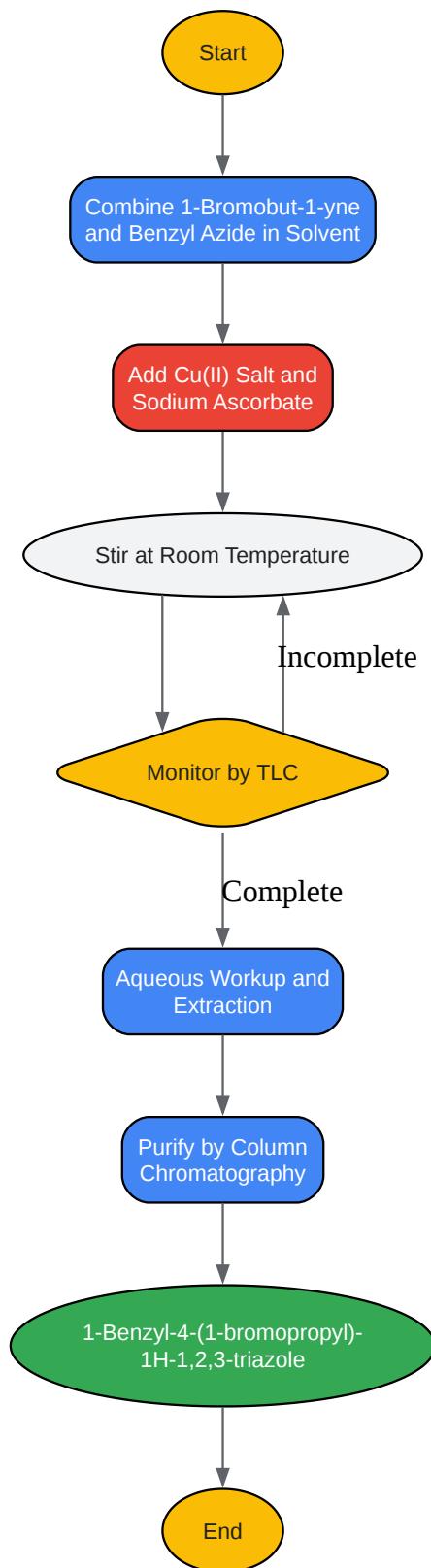
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents:
 - **1-Bromobut-1-yne**
 - Benzyl azide
 - Copper(I) iodide (CuI) or a copper(II) salt with a reducing agent (e.g., sodium ascorbate)
 - A ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)
 - Solvent (e.g., a mixture of t-butanol and water, or DMF)

- Procedure:

- To a solution of **1-bromobut-1-yne** (1 equivalent) and benzyl azide (1 equivalent) in the solvent, add sodium ascorbate (e.g., 10 mol%) and the copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%).
- Stir the mixture at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the triazole product by recrystallization or column chromatography.

Experimental Workflow for Triazole Synthesis

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Caption: Workflow for 1,2,3-triazole synthesis.

Quantitative Data for 1,3-Dipolar Cycloaddition

Entry	Azide	Catalyst	Solvent	Yield (%)
1	Benzyl azide	CuSO ₄ /NaAsc	tBuOH/H ₂ O	>95
2	Phenyl azide	CuI	DMF	90-98
3	1-Azidohexane	CuSO ₄ /NaAsc	CH ₂ Cl ₂ /H ₂ O	>95

While less common for simple alkynes, **1-bromobut-1-yne** can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form six-membered rings.[12][13] The reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

- Reagents:
 - **1-Bromobut-1-yne**
 - Cyclopentadiene (freshly cracked from dicyclopentadiene)
 - Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
 - Solvent (e.g., dichloromethane, toluene)
- Procedure:
 - In a flame-dried flask under an inert atmosphere, dissolve **1-bromobut-1-yne** (1 equivalent) in the solvent.
 - If using a Lewis acid, add it to the solution and stir.
 - Slowly add freshly cracked cyclopentadiene (1.2-2 equivalents).
 - Stir the reaction at room temperature or heat as required, monitoring by TLC.
 - Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

- Extract the product, dry the organic phase, and remove the solvent.
- Purify the adduct by column chromatography.

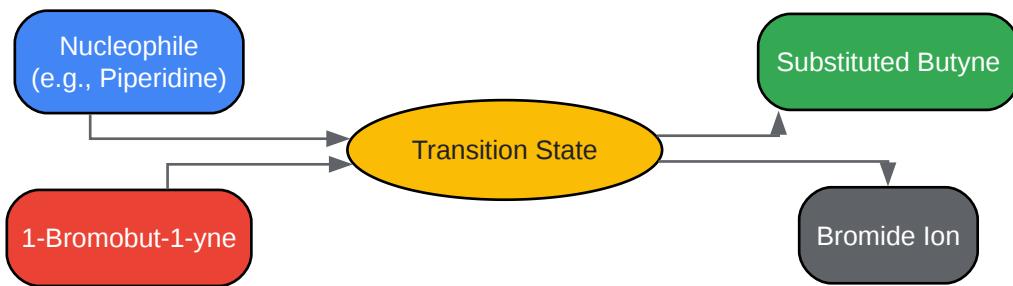
Nucleophilic Substitution

The bromine atom in **1-bromobut-1-yne** can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the sp-hybridized carbon.

Experimental Protocol: Nucleophilic Substitution with Piperidine

- Reagents:
 - **1-Bromobut-1-yne**
 - Piperidine
 - A base (optional, e.g., K_2CO_3 or Et_3N)
 - Solvent (e.g., acetonitrile, DMF)
- Procedure:
 - Dissolve **1-bromobut-1-yne** (1 equivalent) in the solvent.
 - Add piperidine (1.1-1.5 equivalents) and the base (if used).
 - Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.
 - Once the starting material is consumed, dilute the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer to remove any remaining piperidine and base.
 - Dry the organic phase, concentrate, and purify the product, typically by column chromatography.

Signaling Pathway for Nucleophilic Substitution

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Caption: Nucleophilic substitution on **1-bromobut-1-yne**.

Quantitative Data for Nucleophilic Substitution

Entry	Nucleophile	Base	Solvent	Yield (%)
1	Piperidine	K ₂ CO ₃	ACN	85-95
2	Sodium Azide	-	DMF	90-98[14]
3	Sodium Phenoxide	-	DMF	75-85
4	Sodium Thiophenoxyde	-	EtOH	80-90

Conclusion

1-Bromobut-1-yne is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, including the construction of complex carbon skeletons and the introduction of diverse functional groups. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of **1-bromobut-1-yne** in the design and execution of innovative synthetic strategies. The continued exploration of its reactivity is expected to unveil even more powerful applications in the future.

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- To cite this document: BenchChem. [An In-Depth Technical Guide on the Reactivity of 1-Bromobut-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1609917#reactivity-of-1-bromobut-1-yne\]](https://www.benchchem.com/product/b1609917#reactivity-of-1-bromobut-1-yne)

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